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Compound Name: 2,3,6-Tribromo-4-methylphenol

Cat. No.: B1354577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with applications in

organic synthesis. It serves as an intermediate in the preparation of various chemical

structures, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[1] Furthermore,

it is a precursor in the development of optical probes for coenzyme Q, utilizing a fluorogenic

transformation based on quinone reduction/lactonization reactions.[1] A comprehensive

understanding of its spectroscopic characteristics is essential for its unambiguous identification,

purity assessment, and quality control in these applications.

Important Note: Extensive searches for publicly available experimental ¹H NMR, ¹³C NMR, and

mass spectrometry data for 2,3,6-Tribromo-4-methylphenol have not yielded specific results.

Therefore, this guide will provide an overview of the expected spectroscopic behavior of this

compound based on data from structurally related analogs: 2-bromo-4-methylphenol and 2,6-

dibromo-4-methylphenol. The experimental protocols provided are generalized for the analysis

of brominated phenols.

Predicted Spectroscopic Data of 2,3,6-Tribromo-4-
methylphenol
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Based on the principles of NMR and mass spectrometry, the following characteristics would be

anticipated for 2,3,6-Tribromo-4-methylphenol:

¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton, a

singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical

shifts would be influenced by the electron-withdrawing effects of the three bromine atoms.

¹³C NMR: The spectrum would display signals for the six aromatic carbons and one methyl

carbon. The carbons bearing the bromine atoms would be significantly shifted.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of 2,3,6-Tribromo-4-methylphenol (C₇H₅Br₃O). The isotopic pattern of

the molecular ion would be characteristic of a compound containing three bromine atoms.

Spectroscopic Data of Structurally Related Analogs
To provide a reference for the expected spectroscopic values, the following tables summarize

the available data for 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Related
Phenolic Compounds

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

4-Methylphenol CDCl₃

7.03 (d, 2H), 6.75 (d,

2H), 4.17 (s, br, 1H),

2.25 (s, 3H)

155.7, 132.2, 130.3,

116.3, 21.4

2-Bromo-4-

methylphenol
-

Data not available in a

comparable format

Data available but not

in a summarized table

2,6-Dibromo-4-

methylphenol
-

Data not available in a

comparable format

Data not available in a

comparable format

Note: Detailed, directly comparable NMR data for the brominated analogs in a tabular format

was not available in the initial search results. The data for 4-methylphenol is provided for a

baseline comparison.[2]
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Table 2: Mass Spectrometry Data of Related Phenolic
Compounds

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass Spectral
Fragments (m/z)

2-Bromo-4-

methylphenol
C₇H₇BrO 187.03

Specific fragmentation

data not provided

2,6-Dibromo-4-

methylphenol
C₇H₆Br₂O 265.93

Specific fragmentation

data not provided

2,4,6-Tribromophenol C₆H₃Br₃O 330.80
Specific fragmentation

data not provided

Note: While the molecular weights are known, detailed fragmentation patterns for these specific

compounds are not readily available in the search results. The data for 2,4,6-Tribromophenol is

included as a closely related tribrominated phenol.[3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of

brominated phenols, based on methods reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz or higher.

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[2]

Data Acquisition: Spectra are acquired at room temperature. Standard pulse sequences are

used for both ¹H and ¹³C NMR.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied.

Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass

analysis of phenolic compounds.

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing

fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-

voltage needle to create an aerosol of charged droplets.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of the ions at each

m/z value, generating a mass spectrum.

Workflow for Synthesis and Characterization
The synthesis of brominated phenols often involves the electrophilic substitution of a phenol

with a brominating agent. The following diagram illustrates a general workflow for the synthesis

and characterization of a brominated methylphenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Synthesis and Characterization of Brominated Methylphenols
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Caption: General workflow for the synthesis and characterization of a brominated

methylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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